

# Buparlisib (BKM120): A Technical Guide to Target Binding and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Buparlisib Hydrochloride |           |
| Cat. No.:            | B1139140                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Buparlisib, also known as BKM120, is a potent, orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that has been extensively investigated in oncology.[1][2] As a member of the 2,6-dimorpholinopyrimidine derivative family, buparlisib competitively binds to the ATP-binding pocket of the PI3K enzyme.[1][3] This action prevents the phosphorylation of key downstream effectors, most notably AKT, thereby disrupting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][4] This technical guide provides an indepth overview of the target binding, selectivity, and experimental methodologies used to characterize buparlisib.

### **Target Binding and Selectivity**

Buparlisib is a pan-class I PI3K inhibitor, targeting all four isoforms (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ) in the nanomolar range.[5][6] Its inhibitory activity has been quantified through various biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

### **Biochemical Assay Data**



The following table summarizes the in vitro inhibitory activity of buparlisib against class I PI3K isoforms and other related kinases.

| Target                                    | IC50 (nM)       | Assay Type |
|-------------------------------------------|-----------------|------------|
| p110α                                     | 52              | Cell-free  |
| p110β                                     | 166             | Cell-free  |
| p110δ                                     | 116             | Cell-free  |
| р110у                                     | 262             | Cell-free  |
| Vps34                                     | 2,400           | Cell-free  |
| mTOR                                      | 4,600           | Cell-free  |
| DNAPK                                     | Reduced Potency | Cell-free  |
| ΡΙ4Κβ                                     | Little Activity | Cell-free  |
| Data sourced from multiple studies.[5][7] |                 |            |

Buparlisib exhibits significantly reduced potency against class III (Vps34) and class IV (mTOR, DNA-PK) PI3K kinases, demonstrating its selectivity for class I isoforms.[5][8] It has also been shown to be at least 50-fold more specific for PI3K compared to other protein kinases.[9][10]

### **Cellular Activity**

In cellular assays, buparlisib effectively inhibits the PI3K pathway, leading to a decrease in the phosphorylation of AKT (p-Akt) and downstream effectors like p70 S6 kinase (p-S6K) and 4E-BP1.[10][11] The anti-proliferative activity of buparlisib has been demonstrated in a wide range of cancer cell lines, with GI50 (concentration for 50% growth inhibition) values often in the nanomolar range.[5] For instance, in PI3K-deregulated cell lines such as A2780, U87MG, MCF7, and DU145, the GI50 ranges from 0.1 to 0.7  $\mu$ M.[5]

## **Off-Target Activity**

Notably, at higher concentrations, buparlisib has been found to interfere with tubulin polymerization, leading to a G2/M phase cell cycle arrest.[9][12][13] This off-target effect is



considered to contribute to its anti-proliferative activity, particularly at micromolar concentrations.[12][14]

## **Signaling Pathway**

Buparlisib exerts its primary effect by inhibiting the PI3K/AKT/mTOR signaling cascade. The following diagram illustrates the canonical pathway and the point of inhibition by buparlisib.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]







- 8. apexbt.com [apexbt.com]
- 9. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas | PLOS One [journals.plos.org]
- 11. Buparlisib, a PI3K inhibitor, demonstrates acceptable tolerability and preliminary activity in a phase I trial of patients with advanced leukemias PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two discrete modes of action identified for the drug Buparlisib with therapeutical implications | Centro de Investigaciones Biológicas Margarita Salas CIB Margarita Salas [cib.csic.es]
- To cite this document: BenchChem. [Buparlisib (BKM120): A Technical Guide to Target Binding and Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139140#buparlisib-bkm120-target-binding-and-selectivity]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com